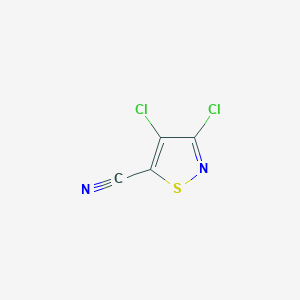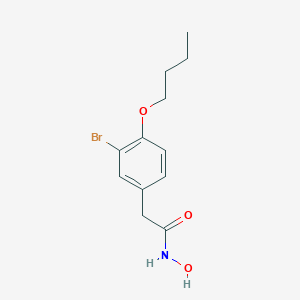![molecular formula C22H36N2 B093242 N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine CAS No. 18220-69-4](/img/structure/B93242.png)
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, also known as Memantine, is a non-competitive NMDA receptor antagonist that is primarily used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s, and its unique mechanism of action has made it a popular choice for researchers studying the brain and nervous system.
Mécanisme D'action
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine can help to reduce the overstimulation of neurons that is associated with Alzheimer's disease and other neurological disorders.
Effets Biochimiques Et Physiologiques
In addition to its effects on the NMDA receptor, N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine has also been shown to have a number of other biochemical and physiological effects. These include reducing the production of reactive oxygen species, increasing the production of brain-derived neurotrophic factor (BDNF), and reducing the levels of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it can be difficult to administer the drug to animals in a controlled manner, as it is rapidly metabolized in the liver and has a short half-life.
Orientations Futures
There are a number of potential future directions for research on N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine and its effects on the brain and nervous system. These include investigating its potential use in treating other neurological and psychiatric disorders, such as depression and anxiety, as well as exploring its effects on synaptic plasticity and memory formation. Additionally, researchers may continue to investigate the biochemical and physiological effects of N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, and how these effects may be related to its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine involves several steps, including the reaction of 1-adamantanamine with formaldehyde to form 1-(3-aminopropyl)adamantane, which is then reacted with methylamine to form N-methyl-1-(3-aminopropyl)adamantane. This compound is then reacted with 1-bromoadamantane to form N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, or N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine.
Applications De Recherche Scientifique
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. Its unique mechanism of action, which involves blocking the activity of the NMDA receptor, has made it a popular choice for researchers studying the brain and nervous system.
Propriétés
Numéro CAS |
18220-69-4 |
|---|---|
Nom du produit |
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine |
Formule moléculaire |
C22H36N2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine |
InChI |
InChI=1S/C22H36N2/c1-23-21-9-15-3-16(10-21)6-19(5-15,13-21)20-7-17-4-18(8-20)12-22(11-17,14-20)24-2/h15-18,23-24H,3-14H2,1-2H3 |
Clé InChI |
RFZPLLLYXVWISV-UHFFFAOYSA-N |
SMILES |
CNC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC |
SMILES canonique |
CNC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC |
Synonymes |
N,N'-Dimethyl-1,1'-biadamantane-3,3'-diamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



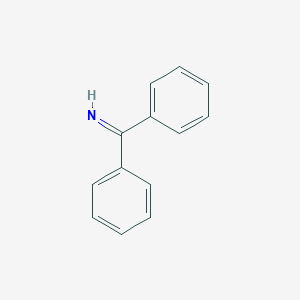

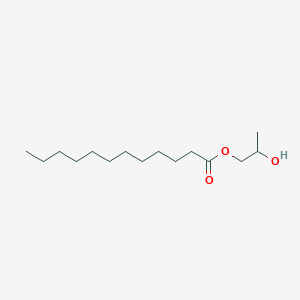
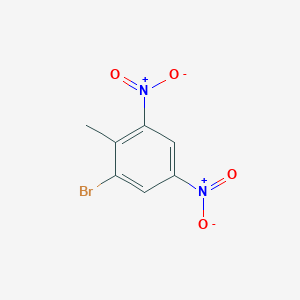
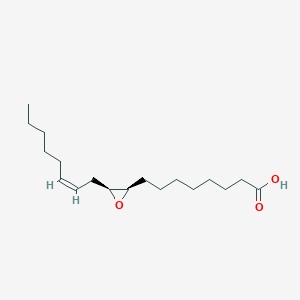
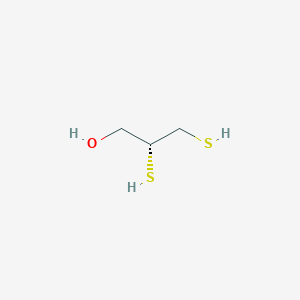
![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)
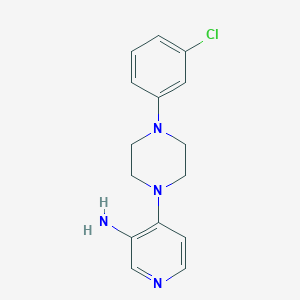

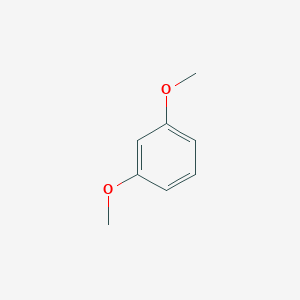
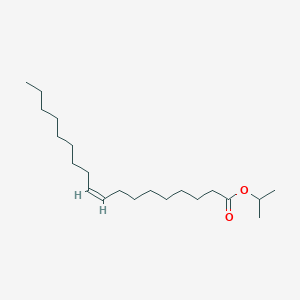
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
